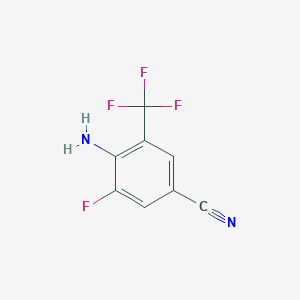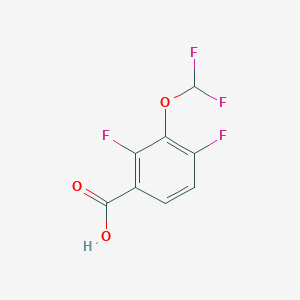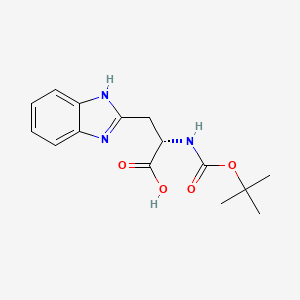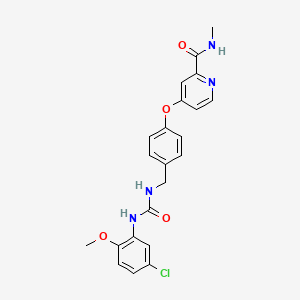![molecular formula C12H20N2O5S B14033301 tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[45]decane-9-carboxylate 6,6-dioxide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its tert-butyl ester group, a thia-diazaspiro core, and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing the necessary functional groups under controlled conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxo and dioxide functionalities. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under specific conditions to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur and nitrogen atoms within the spirocyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific functional groups with other desired groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.
Aplicaciones Científicas De Investigación
tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms within the spirocyclic core can facilitate interactions with biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
- tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Uniqueness
tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic core. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds lacking these elements. Additionally, the specific arrangement of functional groups within the molecule contributes to its unique reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H20N2O5S |
|---|---|
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
tert-butyl 1,6,6-trioxo-6λ6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(16)14-6-7-20(17,18)12(8-14)4-5-13-9(12)15/h4-8H2,1-3H3,(H,13,15) |
Clave InChI |
MZVSGOKIQYBMMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C2(C1)CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


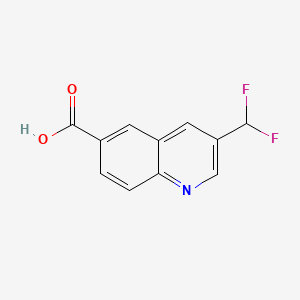

![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
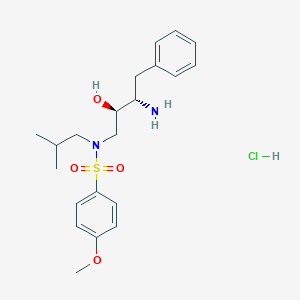
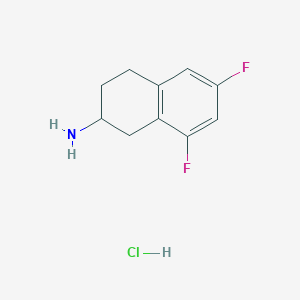
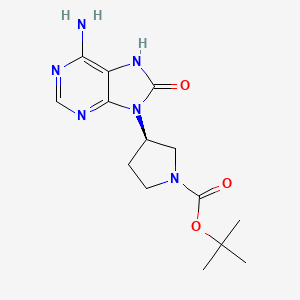
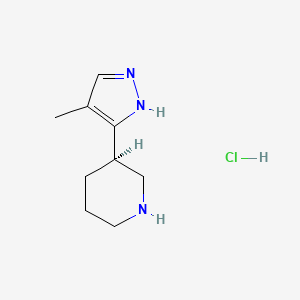
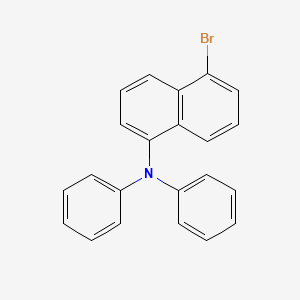
![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
